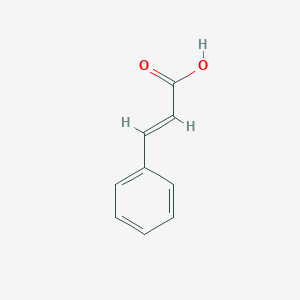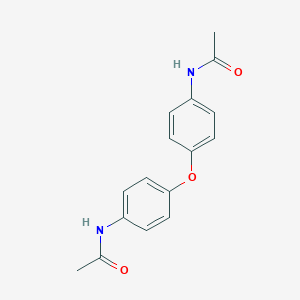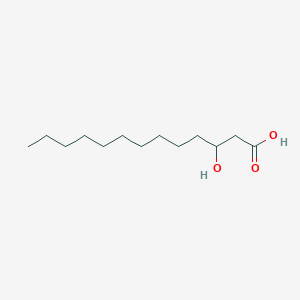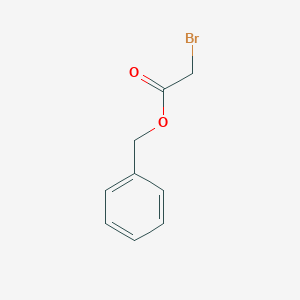
Benzyl 2-bromoacetate
Overview
Description
It is a colorless to pale yellow liquid with a molecular weight of 229.07 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromoacetate can be synthesized through the reaction of benzyl alcohol with bromoacetyl bromide in the presence of a base such as sodium hydrogen carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under an inert atmosphere .
Industrial Production Methods: Industrial production of benzyl bromoacetate often involves the bromination of acetic acid derivatives followed by esterification with benzyl alcohol. This method is economically valuable and convenient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzyl bromoacetate undergoes various chemical reactions, including nucleophilic substitution, alkylation, and esterification. It is commonly used as an alkylating agent in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Alkylation: Benzyl bromoacetate is used to alkylate nucleophiles like amines and thiols.
Esterification: This reaction involves the use of alcohols and acid catalysts.
Major Products: The major products formed from these reactions include esters, ethers, and various alkylated compounds .
Scientific Research Applications
Benzyl bromoacetate is employed in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is utilized in the alkylation of biomolecules for studying biological processes.
Medicine: Benzyl bromoacetate is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl bromoacetate involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction can modify the structure and function of biomolecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
- Methyl bromoacetate
- Ethyl bromoacetate
- Phenyl bromoacetate
- tert-Butyl bromoacetate
Comparison: Benzyl bromoacetate is unique due to its benzyl group, which provides distinct reactivity and solubility properties compared to other bromoacetates. This uniqueness makes it particularly valuable in specific synthetic applications where the benzyl group can be leveraged for further chemical transformations .
Properties
IUPAC Name |
benzyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLLYQQQYIWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040343 | |
| Record name | Benzyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark red liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzyl bromoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5437-45-6 | |
| Record name | Benzyl bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl bromoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl bromoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U2RK18D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyl bromoacetate?
A1: Benzyl bromoacetate has the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol.
Q2: Can benzyl bromoacetate be used in radical reactions?
A2: Yes, benzyl bromoacetate can participate in radical reactions. For instance, it undergoes triethylborane-induced radical addition to 1-octene in an ionic liquid, achieving excellent yields. []
Q3: Is benzyl bromoacetate compatible with palladium-catalyzed reactions?
A3: Yes, benzyl bromoacetate has been successfully used in palladium-catalyzed Sonogashira cross-coupling reactions. In one study, it was reacted with tetra(p-ethynylphenyl)methane to synthesize light-harvesting cross-linked polymers. []
Q4: How is benzyl bromoacetate employed in synthesizing peptide nucleic acid (PNA) monomers?
A4: Benzyl bromoacetate serves as a key building block in synthesizing Fmoc-protected PNA backbones. It reacts with mono-Boc-protected ethylenediamine, followed by deprotection and Fmoc protection, to yield a crucial intermediate for nucleobase-modified PNA monomer synthesis. []
Q5: Can benzyl bromoacetate be used to synthesize phosphonoacetic acid analogues?
A5: Yes, reacting dimethylphenyl phosphite with benzyl bromoacetate, followed by hydrogenolysis, enables the synthesis of P-monoesters of phosphonoacetic acid. These analogues have been studied for their anti-herpes activity. []
Q6: What is the role of benzyl bromoacetate in the synthesis of β-lactams?
A6: Benzyl bromoacetate plays a crucial role in synthesizing β-lactam derivatives. It's used to alkylate the ring nitrogen of an azide intermediate, leading to a carboxylate precursor that can be further transformed into various β-lactam compounds. []
Q7: How is benzyl bromoacetate used in the synthesis of tumor imaging agents?
A7: Benzyl bromoacetate is a precursor for synthesizing the tumor imaging agent [18F]fluoroacetate ([18F]FAC). Nucleophilic fluorination of benzyl bromoacetate with [18F]fluoride, followed by hydrolysis, yields [18F]FAC. This radiotracer is valuable for PET imaging in oncology. [, , , ]
Q8: Can benzyl bromoacetate be used to modify polymers?
A8: Yes, benzyl bromoacetate can be used to introduce pendant carboxylic acid groups into polymers. For example, it was used to modify a poly(ε-caprolactone-co-δ-valerolactone) copolymer, enhancing its hydrophilicity for potential biomedical applications. []
Q9: How is benzyl bromoacetate used in the synthesis of N-confused porphyrin metal complexes?
A9: Benzyl bromoacetate acts as a 2-N substituted alkylating agent, reacting with N-confused porphyrin to form a precursor for various metal complexes. These complexes have been studied for their spectroscopic and magnetic properties. []
Q10: How do structural modifications of benzyl bromoacetate influence its reactivity?
A10: While specific SAR data wasn't provided in the papers, the reactivity of benzyl bromoacetate can be modulated by:
Q11: What analytical methods are used to characterize compounds synthesized using benzyl bromoacetate?
A11: The research papers describe the use of various analytical techniques for characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of synthesized compounds. [, , , ]
- Fourier Transform Infrared (FTIR) spectroscopy: This method is used to identify functional groups present in the synthesized compounds. []
- Mass spectrometry (MS): MS is employed to determine the molecular weight and identify fragments of synthesized compounds. []
- X-ray crystallography: This technique is used to determine the three-dimensional structure of crystalline compounds. [, ]
- High-performance liquid chromatography (HPLC): HPLC is used for purification and analysis of synthesized compounds, particularly in radiochemistry. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
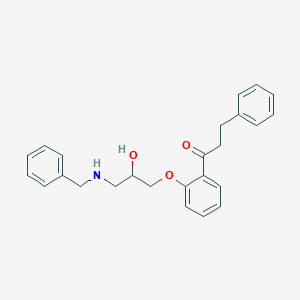
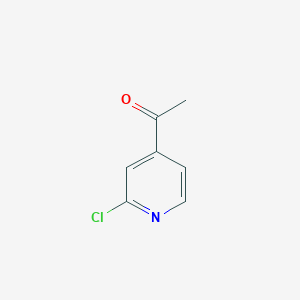
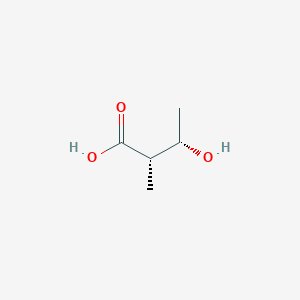
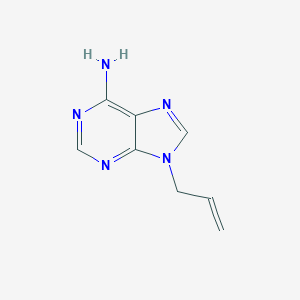
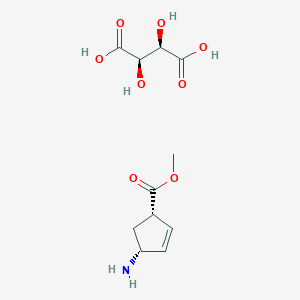
![(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
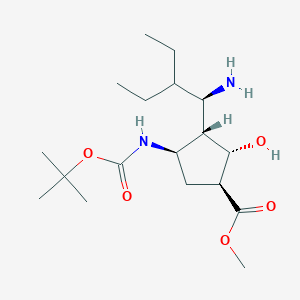
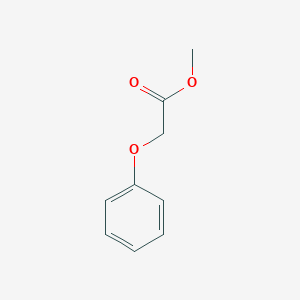
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)
